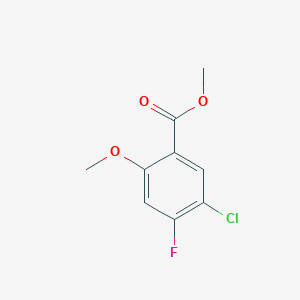

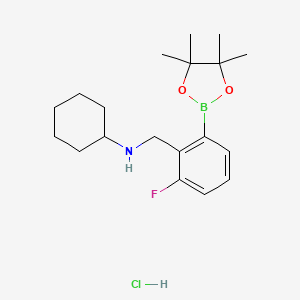

![molecular formula C6H5BrN4O2 B2922495 3-溴-1-甲基-1H-吡唑并[4,3-d]嘧啶-5,7-二醇 CAS No. 1033444-07-3](/img/structure/B2922495.png)

3-溴-1-甲基-1H-吡唑并[4,3-d]嘧啶-5,7-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol” is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine , which is associated with the proliferation and differentiation of cells .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol”, involves scaffold hopping and computer-aided drug design . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular weight of “3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol” is 245.04 . The InChI code is 1S/C6H5BrN4O2/c1-11-3-2 (4 (7)10-11)8-6 (13)9-5 (3)12/h1H3, (H2,8,9,12,13) .Chemical Reactions Analysis

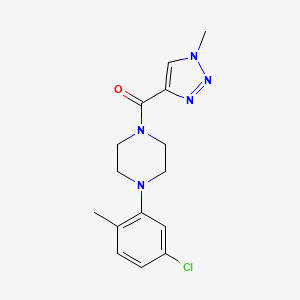

Pyrazolo[3,4-b]pyridine derivatives, including “3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol”, have been evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC 50 value of 56 nM .Physical And Chemical Properties Analysis

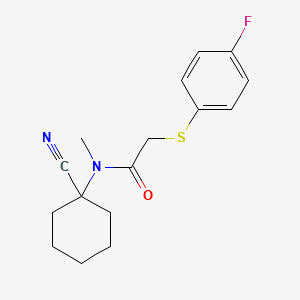

“3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol” is a powder . It has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .科学研究应用

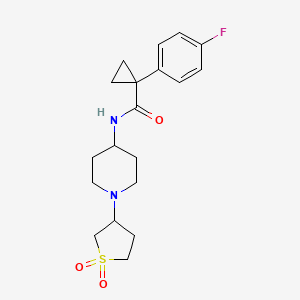

Cancer Treatment: CDK2 Inhibition

Pyrazolopyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical protein involved in cell cycle regulation . CDK2 inhibitors are considered promising for cancer therapy as they can selectively target tumor cells. These compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range, indicating their potential as effective anticancer agents .

Antiproliferative Activity

The antiproliferative activity of these compounds has been evaluated against different leukemia cell lines, such as L1210, K562, and HL-60 . Some derivatives have demonstrated promising results, with low micromolar IC50 values, suggesting their use in developing new therapeutic agents for leukemia treatment .

Apoptosis Induction

Apart from inhibiting CDK2, these compounds have been shown to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells, and its induction is a key strategy in cancer treatment. The ability of these compounds to trigger apoptosis makes them valuable for further research in cancer therapeutics .

Cell Cycle Progression Alteration

Research has indicated that certain pyrazolopyrimidine derivatives can cause significant alterations in cell cycle progression . By disrupting the normal cycle of cell division, these compounds can prevent the proliferation of cancer cells, providing another mechanism by which they can be used to combat cancer .

Molecular Docking and Modeling

These compounds have been subjected to molecular docking simulations to understand their fit into the CDK2 active site . The results confirmed good interactions through essential hydrogen bonding, which is crucial for their inhibitory activity. This application is important for the rational design of new drugs with improved efficacy .

ADMET Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to predict the pharmacokinetic properties of these compounds . Such studies are essential for assessing the drug-likeness and potential side effects of new therapeutic molecules .

Drug-Likeness Prediction

The drug-likeness of these compounds has been evaluated using the Boiled Egg chart, which helps in predicting whether a compound is likely to have good bioavailability . This is a crucial step in drug development, ensuring that potential drugs have the properties needed to reach their targets in the body .

Antimicrobial and Antioxidant Applications

While specific data on the antimicrobial and antioxidant applications of these exact compounds is not available, the pyrazolopyrimidine moiety is commonly used in the design of pharmaceutical compounds with such properties . Therefore, it’s plausible that these derivatives could also be explored for their potential in treating infectious diseases and for their antioxidant capabilities.

作用机制

Target of Action

The primary target of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell growth arrest at the G0-G1 stage , thereby inhibiting the proliferation of cells .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The compound displays potent dual activity against examined cell lines and CDK2 . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

未来方向

属性

IUPAC Name |

3-bromo-1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4O2/c1-11-3-2(4(7)10-11)8-6(13)9-5(3)12/h1H3,(H2,8,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJBQKRNGHJHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=N1)Br)NC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetamide](/img/structure/B2922413.png)

![1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2922414.png)

![methyl 4-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]benzoate](/img/structure/B2922415.png)

![(3-{[(3,4-Dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2922420.png)

![6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2922426.png)

![{[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2922429.png)